Perfluoro(2-methyl-3-oxahexanoic) acid

Hepatotoxicity PFECA PPARα

Perfluoro(2-methyl-3-oxahexanoic) acid (CAS 13252-13-6), systematically named 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid and widely recognized as hexafluoropropylene oxide dimer acid (HFPO-DA), is the free acid form of the GenX processing aid. This compound is a perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₆HF₁₁O₃ and a molecular weight of 330.05 g/mol.

Molecular Formula C3F7OCF(CF3)COOH
C6HF11O3
Molecular Weight 330.05 g/mol
CAS No. 13252-13-6
Cat. No. B080665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(2-methyl-3-oxahexanoic) acid
CAS13252-13-6
Synonyms2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Molecular FormulaC3F7OCF(CF3)COOH
C6HF11O3
Molecular Weight330.05 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O
InChIInChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)
InChIKeyCSEBNABAWMZWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA; CAS 13252-13-6): Chemical Identity and Procurement Baseline


Perfluoro(2-methyl-3-oxahexanoic) acid (CAS 13252-13-6), systematically named 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid and widely recognized as hexafluoropropylene oxide dimer acid (HFPO-DA), is the free acid form of the GenX processing aid [1]. This compound is a perfluoroalkyl ether carboxylic acid (PFECA) with the molecular formula C₆HF₁₁O₃ and a molecular weight of 330.05 g/mol . As a key reference standard for environmental monitoring and toxicological research, HFPO-DA is the primary analytical target for quantifying GenX contamination in water, soil, and biological matrices . Its predicted physicochemical parameters include a logP of 3.10610, a pKa of -1.36±0.10, and a density of 1.748 g/cm³ .

Why HFPO-DA (CAS 13252-13-6) Cannot Be Substituted with Other PFECAs in Analytical or Toxicological Workflows


The assumption that perfluoroalkyl ether carboxylic acids (PFECAs) with similar chain lengths or functional groups are interchangeable in analytical quantification or toxicological assessment is demonstrably false. HFPO-DA (CAS 13252-13-6) exhibits compound-specific hepatotoxicity, environmental persistence, and mass spectrometric behavior that diverge significantly from its closest structural analogs, including PFOA, PFMO2HpA, PFMO3NA, PFDMOHxA, and PFDMO2OA [1]. In targeted LC-MS/MS analysis, the absence of an authentic HFPO-DA standard forces reliance on surrogate calibration using structurally similar compounds, which introduces substantial quantification bias due to differential ionization efficiencies and matrix effects—a limitation explicitly acknowledged in emerging PFAS monitoring protocols [2]. Furthermore, toxicological studies reveal that HFPO-DA analogs induce greater hepatotoxicity than HFPO-DA itself, with a rank order that cannot be predicted from structural similarity alone [3]. These compound-specific properties mandate the use of authenticated HFPO-DA reference material rather than generic PFECA substitutes for any workflow requiring accurate identification, quantification, or hazard characterization.

Quantitative Differentiation Evidence for HFPO-DA (CAS 13252-13-6) Versus Structural Analogs and Legacy PFAS


Relative Hepatotoxicity of HFPO-DA Compared to PFECAs in Female Mice: A Rank-Order Analysis

In a 28-day oral exposure study in female C57BL/6 mice at 0.5 mg/kg/d, HFPO-DA (GenX) exhibited the lowest hepatotoxicity among four evaluated PFECAs, with the rank order of hepatotoxicity increasing as follows: GenX < PFDMOHxA < PFDMO2HpA < PFDMO2OA [1]. This rank order was established based on relative liver weight increases and liver injury markers. In PPARα+/+ mice, the increases in relative liver weight and liver injury markers were significantly much lower after GenX exposure compared to its analogs, while in PPARα−/− mice, PFDMO2HpA and PFDMO2OA still induced hepatomegaly via PXR/CAR pathways [1].

Hepatotoxicity PFECA PPARα Toxicology

HFPO-DA Bile Acid Metabolism Disruption Compared to PFMO2HpA, PFMO3NA, and PFOA in Male Mice

In a 28-day oral gavage study in adult male BALB/c mice exposed to 0.4, 2, and 10 mg/kg/d of PFOA, GenX (HFPO-DA), PFMO2HpA, and PFMO3NA, bile acid metabolism was the most significantly affected pathway across all treatment groups [1]. The highest total bile acid levels were observed in the 2 and 10 mg/kg/d PFMO3NA groups. The hepatotoxicity of PFMO2HpA was lower than that of GenX, whereas the hepatotoxicity of PFMO3NA was stronger, suggesting that PFMO2HpA may be a potential alternative to GenX [1]. When chemical concentrations in the liver were normalized, no differences in fatty acid metabolism-related liver injury indicators were observed among compounds in the same clusters [2].

Bile acid metabolism PFECA Hepatotoxicity Dose-response

HFPO-DA Environmental Detection Frequency and Concentration in Atmospheric Deposition Versus Other PFECAs

In a comprehensive study of wet and dry deposition in Wilmington, NC, HFPO-DA, PFOS, and PFMOAA were more frequently detected (>58%) than other PFAS compounds [1]. Total PFAS concentrations ranged from below the limit of quantification to 110 ng/L in wet deposition, and 0.4 to 22 ng m⁻² day⁻¹ in dry deposition. The estimated annual flux of all six monitored PFAS was 30 μg m⁻² through wet deposition and 1.3 μg m⁻² through dry deposition [1]. Event-based flux through wet deposition was one to three orders of magnitude larger than daily flux through dry deposition, indicating that HFPO-DA and related PFECAs are more effectively removed from the atmosphere by wet deposition than dry deposition [1].

Environmental monitoring Atmospheric deposition PFAS PFECA

Analytical Quantification Bias When Using Surrogate Calibration for HFPO-DA and Related PFECAs

In targeted LC-MS/MS analysis of emerging PFAS, the absence of authentic standards for compounds such as PFMOAA, PFO2HxA, and PFO3OA forces reliance on semi-quantitative approaches using mixed calibration curves constructed from the averaged responses of five structurally similar PFECA standards, including HFPO-DA and four alternative standards [1]. This approach assumes identical instrument response across different analytes—an assumption that introduces quantifiable error and uncertainty because it cannot account for compound-specific differences in ionization efficiency, fragmentation patterns, or matrix effects [1]. HFPO-DA itself is also subject to this limitation when laboratories attempt to quantify it using non-identical PFECA surrogates rather than the authentic compound.

Analytical chemistry LC-MS/MS PFAS quantification Reference standards

HFPO-DA Physicochemical Properties Versus Alternative PFAS Reference Standards

HFPO-DA (CAS 13252-13-6) exhibits a predicted logP of 3.10610, a pKa of -1.36±0.10, and a boiling point of 187.5°C at 760 mmHg, with a vapor pressure of 0.282 mmHg at 25°C . The compound is a colorless liquid with solubility profiles including slight solubility in benzene and methanol, and sparing solubility in chloroform and DMSO . The compound's exact mass of 329.97500 and polar surface area (PSA) of 46.530 Ų are critical parameters for accurate mass spectrometric identification and chromatographic retention prediction . These properties differ from other PFECA reference standards (e.g., PFMOAA, PFO2HxA, PFO3OA) in ways that directly impact sample preparation, extraction efficiency, and instrument calibration.

Physicochemical properties Reference standard LC-MS/MS Method development

Procurement-Driven Application Scenarios for HFPO-DA (CAS 13252-13-6) Reference Material


Targeted Environmental Monitoring of GenX Contamination in Water and Atmospheric Deposition

Environmental testing laboratories conducting regulatory compliance monitoring for GenX contamination require authentic HFPO-DA reference standard for accurate LC-MS/MS quantification. The compound's high detection frequency (>58%) in atmospheric deposition samples from regions near fluorochemical manufacturing facilities establishes it as a priority analyte . Surrogate calibration using non-identical PFECA standards introduces unacceptable quantification bias, as compound-specific ionization efficiencies and matrix effects cannot be corrected without the authentic material [7].

Toxicological Hazard Assessment Requiring Compound-Specific Hepatotoxicity Data

Toxicology researchers conducting comparative hazard assessments of PFECAs require authenticated HFPO-DA to establish baseline hepatotoxicity values. Direct head-to-head studies demonstrate that HFPO-DA exhibits the lowest hepatotoxicity among evaluated PFECAs in female mice (rank order: GenX < PFDMOHxA < PFDMO2HpA < PFDMO2OA) and intermediate hepatotoxicity relative to PFMO2HpA and PFMO3NA in male mice [7]. Using any other PFECA as a surrogate for HFPO-DA in toxicity testing would systematically misrepresent GenX hazard potential.

PFAS Method Development and Validation Requiring Certified Reference Material

Analytical chemistry laboratories developing or validating LC-MS/MS methods for PFAS analysis require HFPO-DA reference material with certified purity and documented physicochemical properties. The compound's exact mass (329.97500), logP (3.10610), pKa (-1.36±0.10), and polar surface area (46.530 Ų) are essential parameters for optimizing chromatographic separation, predicting extraction recovery, and establishing instrument calibration curves. Method validation protocols cannot be completed using structurally dissimilar PFAS standards with divergent analytical behavior [7].

Bile Acid Metabolism and Fatty Acid Disruption Studies in Rodent Models

Researchers investigating PFECA-induced metabolic disruption require HFPO-DA for dose-response studies of bile acid metabolism and fatty acid homeostasis. In male mouse studies, HFPO-DA exposure produced bile acid metabolism disruption that was directionally intermediate between PFMO2HpA (lower effect) and PFMO3NA (higher effect) . When liver concentrations were normalized, HFPO-DA, PFOA, and PFECAs exhibited similar hepatotoxicities [7]. Authentic HFPO-DA reference material is required to reproduce these dose-response relationships and to serve as a positive control in mechanistic studies.

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